N-[(furan-2-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide
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Overview
Description
N-[(furan-2-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that features a furan ring, a pyrazolo[3,4-d]pyrimidine moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.
Attachment of the furan ring: The furan moiety can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the pyrazolo[3,4-d]pyrimidine core.
Formation of the acetamide group: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the acetamide group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the nitro group can yield amine derivatives.
Scientific Research Applications
N-[(furan-2-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine moiety is known to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine core and have similar biological activities.
Furan derivatives: Compounds containing the furan ring are known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-[(furan-2-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is unique due to its combination of the furan ring, pyrazolo[3,4-d]pyrimidine core, and acetamide group. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific applications.
Biological Activity
N-[(furan-2-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly as an anticancer agent. Its structure incorporates a furan ring, a pyrazolo[3,4-d]pyrimidine moiety, and an acetamide group, which are known for their biological activities.
The biological activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapies .
Biological Activity and Research Findings
Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance:
- Anticancer Activity : In vitro studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent inhibitory effects on tumor growth. Specifically, compounds related to this structure have been reported to induce apoptosis and inhibit cell migration in MCF-7 breast cancer cells at IC50 values ranging from 0.3 to 24 µM .
- Cell Line Studies : The compound has been tested against multiple cancer cell lines including A549 (lung carcinoma) and MCF-7 (breast carcinoma). Results indicated significant cytotoxicity, with some derivatives showing better potency than established drugs like doxorubicin .
Data Table: Summary of Biological Activity
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
N-(furan-2-yl)methyl derivative | MCF-7 | 0.3 | CDK inhibition leading to apoptosis |
Phenylpyrazolo derivative | A549 | 24 | Induction of apoptosis |
Pyrazolo[3,4-d]pyrimidine analog | Various | 7.60 | Dual EGFR/VGFR2 inhibition |
Case Studies
- MCF-7 Model Study : A derivative of the compound was tested in an MCF-7 model where it effectively inhibited tumor growth and induced apoptosis. The study utilized molecular docking to explore the binding interactions with protein targets, confirming the compound's potential as a multitarget inhibitor for anticancer treatment .
- A549 Cell Line Study : Another study focused on A549 cells demonstrated that certain derivatives exhibited significant cytotoxicity and induced autophagy without triggering apoptosis, indicating a complex interaction with cellular pathways that warrants further investigation .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c24-16(19-9-14-7-4-8-25-14)11-26-18-15-10-22-23(17(15)20-12-21-18)13-5-2-1-3-6-13/h1-8,10,12H,9,11H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUKWXCQPIGOIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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